4-Bromo-2-fluoropyridine
Overview
Description
4-Bromo-2-fluoropyridine: is an organic compound with the molecular formula C5H3BrFN . It is a halogenated pyridine derivative, characterized by the presence of both bromine and fluorine atoms on the pyridine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
4-Bromo-2-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It’s known that bromo-fluoropyridines can undergo various reactions, such as palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1713 g/mL at 25 °C . These properties could potentially influence its bioavailability.
Result of Action
It’s known that the compound can be used to synthesize other compounds, such as biaryl and 4-pyridylcarboxypiperidines , which could have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoropyridine is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases
Molecular Mechanism
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a boiling point of 65°C at 5 mmHg and a density of 1.713 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine: One common method involves the halogenation of pyridine derivatives.
Diazotization and Substitution: Another method involves the diazotization of 2-aminopyridine followed by substitution with a bromine source.
Industrial Production Methods:
Industrial production often involves optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-fluoropyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings to form various biaryl and heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Industry:
Agrochemicals: Used in the synthesis of herbicides and insecticides.
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine: Similar structure but with bromine and fluorine atoms at different positions.
2-Fluoro-4-bromopyridine: Another positional isomer with different reactivity and applications.
Uniqueness:
4-Bromo-2-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
4-bromo-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPTZLXZHPPVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376510 | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-98-7 | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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